(1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone typically involves the bromination of 2-methylindolizine followed by a coupling reaction with 4-hydroxybenzoyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted indolizines, oxidized ketones or aldehydes, and reduced alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and can be utilized in cross-coupling reactions .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their activity and preventing bacterial growth. Additionally, it has been studied for its anticancer properties, where it induces apoptosis in cancer cells .
Industry
In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of (1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial enzymes, disrupting their function and leading to cell death. In anticancer research, it induces apoptosis by activating caspases and other apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
- (1-Bromo-2-methylindolizin-3-yl)(4-methoxyphenyl)methanone
- (1-Bromo-2-methylindolizin-3-yl)(4-chlorophenyl)methanone
- (1-Bromo-2-methylindolizin-3-yl)(4-nitrophenyl)methanone
Uniqueness
What sets (1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone apart from similar compounds is its hydroxyl group, which enhances its reactivity and allows for further functionalization.
Properties
CAS No. |
77832-53-2 |
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Molecular Formula |
C16H12BrNO2 |
Molecular Weight |
330.17 g/mol |
IUPAC Name |
(1-bromo-2-methylindolizin-3-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C16H12BrNO2/c1-10-14(17)13-4-2-3-9-18(13)15(10)16(20)11-5-7-12(19)8-6-11/h2-9,19H,1H3 |
InChI Key |
GERJGSAADBZLNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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